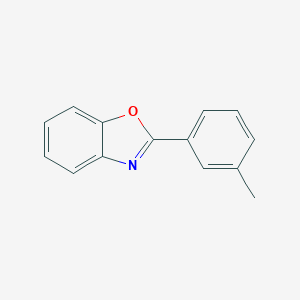

2-(3-Methylphenyl)benzoxazole

Overview

Description

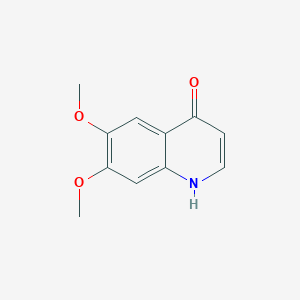

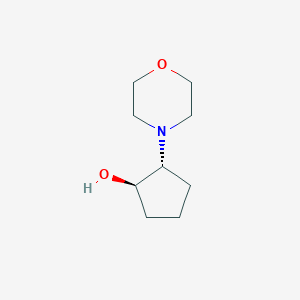

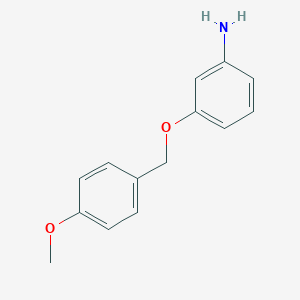

2-(3-Methylphenyl)benzoxazole is a chemical compound with the linear formula C14H11NO . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles, including 2-(3-Methylphenyl)benzoxazole, have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazoles can be synthesized using a variety of methods. One common method involves the reaction of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of 2-(3-Methylphenyl)benzoxazole consists of a benzene ring fused to an oxazole ring . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .Chemical Reactions Analysis

Benzoxazoles, including 2-(3-Methylphenyl)benzoxazole, can undergo a variety of chemical reactions. For example, they can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Scientific Research Applications

Anti-Inflammatory Properties

2-(2-Arylphenyl)benzoxazole derivatives have been identified as selective ligands for the enzyme cyclooxygenase-2 (COX-2), showing potential as novel anti-inflammatory agents. These derivatives, particularly 3g, 3n, and 3o, displayed selective inhibition of COX-2, with some showing better potency compared to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac. This suggests their potential application in treating inflammatory conditions (Seth et al., 2014).

Fluorescent Probes for Sensing pH and Metal Cations

Certain benzoxazole derivatives, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied as fluorescent probes for sensing magnesium and zinc cations. They also exhibit sensitivity to pH changes, particularly around pH 7-8, showing a notable fluorescence enhancement under basic conditions. This high sensitivity and selectivity make these compounds valuable for applications requiring pH monitoring or metal ion detection (Tanaka et al., 2001).

Antimicrobial Activities

Benzoxazole derivatives have been studied for their antimicrobial properties. For example, novel benzoxazole derivatives exhibited broad-spectrum activity against various microorganisms, including drug-resistant strains. Compounds like 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles showed significant antimycobacterial activity, suggesting their potential in designing new drugs for treating microbial infections (Ertan-Bolelli et al., 2016).

Fluorescent Nanomaterials

2-Phenyl-benzoxazole derivatives have been used to create highly fluorescent nanofibers and microcrystals through a solvent-exchange method. These derivatives emit strong blue light in the solid state and have potential applications as fluorescent nanomaterials, including in aqueous and biological media (Ghodbane et al., 2012).

Future Directions

Benzoxazole derivatives, including 2-(3-Methylphenyl)benzoxazole, continue to play an essential role in drug development . They have a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, there is a large potential for future research in this area, particularly in the development of new drugs .

properties

IUPAC Name |

2-(3-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVRWCOOQDYUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163332 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)benzoxazole | |

CAS RN |

14625-58-2 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014625582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)